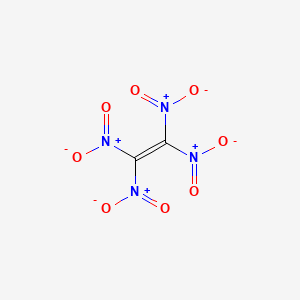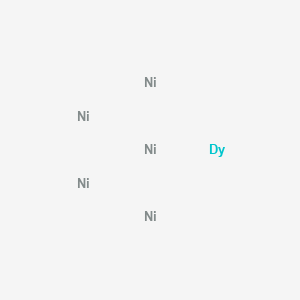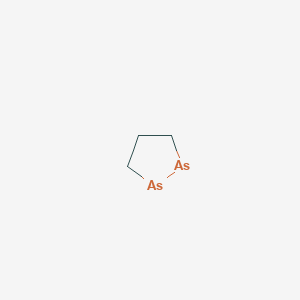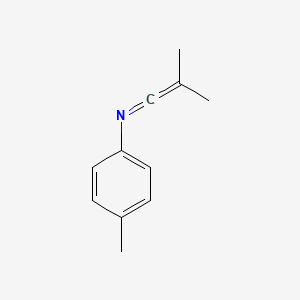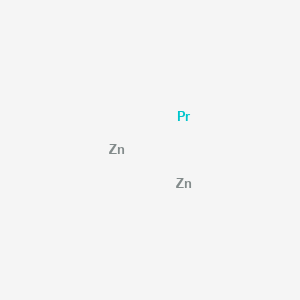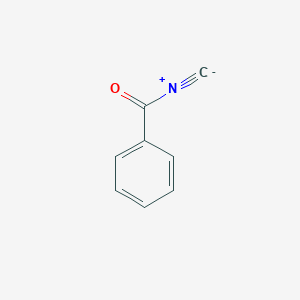
Benzoyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a benzoyl moietyThey are isolobal to carbon monoxide and exhibit a dichotomy between carbenoid and triple bond characters, making them highly versatile in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl isocyanide can be synthesized through various methods. One common approach involves the treatment of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . Another method includes the use of formamide, p-toluenesulfonyl chloride, and triethylamine under dry conditions .
Industrial Production Methods: Industrial production of this compound often employs the Ugi method, which is widely used due to its efficiency and scalability. This method involves the reaction of amines, carbonyl compounds, suitable acids, and isocyanides in a one-pot process .
Chemical Reactions Analysis
Types of Reactions: Benzoyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives .
Scientific Research Applications
Benzoyl isocyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoyl isocyanide involves its ability to act as both a nucleophile and an electrophile due to its unique structure. It can covalently modify essential metabolic enzymes by targeting active site cysteines, leading to functional inhibition. This property is particularly useful in developing antimicrobial agents that disrupt bacterial metabolic pathways .
Comparison with Similar Compounds
- Phenyl isocyanide
- Methyl isocyanide
- Cyclohexyl isocyanide
- tert-Butyl isocyanide
Comparison: Benzoyl isocyanide stands out due to its benzoyl group, which imparts unique reactivity and stability compared to other isocyanides. For instance, phenyl isocyanide and methyl isocyanide are more volatile and less stable, while cyclohexyl isocyanide and tert-butyl isocyanide have different steric properties that affect their reactivity .
Properties
CAS No. |
21445-20-5 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
benzoyl isocyanide |
InChI |
InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H |
InChI Key |
OHWFZCUCQSPPSJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



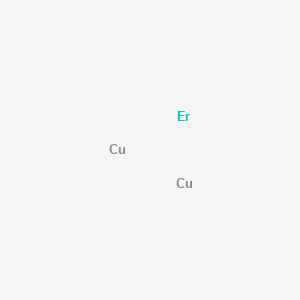
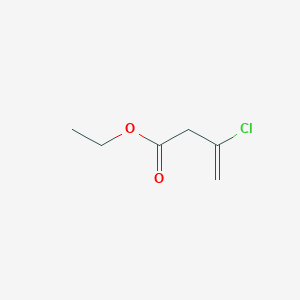
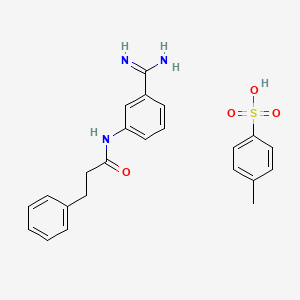
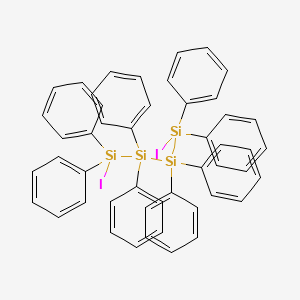
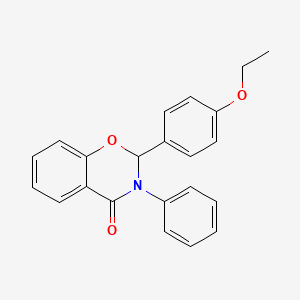
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
